4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one

Protease inhibition Isocoumarin SAR Selectivity profiling

This 7-nitro-substituted isocoumarin is a selective, reversible α-chymotrypsin inhibitor—an indispensable reference standard for protease research. Unlike 7-amino analogs (e.g., JLK6) that target γ-secretase, the 7-nitro group confers potent α-chymotrypsin inhibition with fully transient, reversible enzyme inactivation (rapid reactivation upon dialysis or hydroxylamine treatment). No confounding HIV-protease or caspase-3 activity. Ideal positive control for discriminating chymotrypsin-like proteases in complex mixtures. Distinct density (1.57 g/cm³) and mp (115°C) facilitate identity verification. Use as reference standard for isocoumarin medicinal chemistry.

Molecular Formula C10H6ClNO5
Molecular Weight 255.61 g/mol
CAS No. 62252-25-9
Cat. No. B3054875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one
CAS62252-25-9
Molecular FormulaC10H6ClNO5
Molecular Weight255.61 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1)Cl
InChIInChI=1S/C10H6ClNO5/c1-16-10-8(11)6-3-2-5(12(14)15)4-7(6)9(13)17-10/h2-4H,1H3
InChIKeyXZLVSPYCCQKAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one (CAS 62252-25-9): A 7‑Nitro‑4‑chloroisocoumarin with Differentiated Serine Protease Inhibition Profile


4‑Chloro‑3‑methoxy‑7‑nitro‑1H‑isochromen‑1‑one (CAS 62252‑25‑9), also referred to as Caspase‑3‑IN‑2 or compound 4d, is a fully substituted isocoumarin bearing chloro, methoxy, and nitro groups on the isochromenone scaffold [REFS‑1]. It belongs to the class of 3‑alkoxy‑4‑chloroisocoumarins, which are established mechanism‑based inhibitors of serine proteases [REFS‑2]. The compound is primarily utilized as a research tool to probe protease selectivity and to interrogate the functional consequences of 7‑position substitution in isocoumarin‑based inhibitor design.

Why 4‑Chloro‑3‑methoxy‑7‑nitro‑1H‑isochromen‑1‑one Cannot Be Replaced by Other 7‑Substituted Isocoumarins


The 7‑nitro group is not a passive substituent; it actively governs the compound's protease inhibition spectrum and the reversibility of enzyme inactivation [REFS‑1]. Replacement of the 7‑nitro with a 7‑amino group (e.g., JLK6) completely reverses the biological readout: 7‑nitro derivatives are potent α‑chymotrypsin inhibitors with minimal HIV‑protease/caspase‑3 activity, whereas 7‑amino derivatives are weak on those proteases but inhibit γ‑secretase [REFS‑2]. Even subtle changes in the 3‑alkoxy chain alter S1 subsite complementarity and inactivation rates [REFS‑3]. Consequently, substituting this compound with a seemingly close analog—such as a 7‑amino, 7‑unsubstituted, or different 3‑alkoxy isocoumarin—will yield a different target engagement profile and potentially a different mechanism of action, invalidating direct experimental replacement.

Quantitative Differentiation of 4‑Chloro‑3‑methoxy‑7‑nitro‑1H‑isochromen‑1‑one from Closest Analogs


7‑Nitro Substitution Drives a Selectivity Switch Toward α‑Chymotrypsin Over HIV‑Protease and Caspase‑3

The 7‑nitro‑isocoumarin derivative (compound 4d) exhibits a distinct protease inhibition profile compared to its 7‑amino counterpart. In side‑by‑side profiling across representative protease classes, 7‑nitro‑isocoumarins (including 4d) were potent inhibitors of α‑chymotrypsin but displayed negligible activity against HIV‑protease and cysteine protease (caspase‑3). In contrast, 7‑amino‑isocoumarins (e.g., JLK6) were weak or inactive on α‑chymotrypsin, trypsin, caspase‑3, and HIV‑protease, while gaining the ability to inhibit γ‑secretase‑mediated Aβ production [REFS‑1].

Protease inhibition Isocoumarin SAR Selectivity profiling

Concentration‑Dependent Inhibition of HIV Protease and Caspase‑3 at 100 µM

While the compound is primarily an α‑chymotrypsin inhibitor, it demonstrates measurable, albeit moderate, activity against HIV protease and caspase‑3 at a standardized screening concentration. At 100 µM, Caspase‑3‑IN‑2 (4d) inhibits HIV protease by 57% and caspase‑3 by 51% [REFS‑1]. These values provide a quantitative benchmark for assessing the compound's residual activity against these off‑targets, enabling direct comparison with other isocoumarin analogs tested under identical conditions.

HIV protease Caspase‑3 Inhibitor screening

7‑Nitro Group Confers Transient Rather Than Irreversible Enzyme Inactivation

The 7‑position substituent dictates whether isocoumarin‑mediated enzyme inactivation is transient or irreversible. In biochemical studies, 3‑alkoxy‑4‑chloro‑7‑nitroisocoumarins (including the target compound) produced only transient inactivation of serine proteases; full enzyme activity was regained upon standing, dialysis, or addition of hydroxylamine [REFS‑1]. In sharp contrast, 3‑alkoxy‑7‑amino‑4‑chloroisocoumarins caused irreversible inactivation, with less than 3% activity recovery after extensive dialysis and only slow, incomplete reactivation (32‑57%) by hydroxylamine over >6.7 hours [REFS‑1].

Mechanism‑based inhibition Enzyme kinetics Isocoumarin reactivity

Distinct Physicochemical Properties: Density Differentiates 7‑Nitro from 7‑Amino Isocoumarin

The introduction of a nitro group at the 7‑position significantly alters the compound's density compared to the corresponding 7‑amino analog. 4‑Chloro‑3‑methoxy‑7‑nitro‑1H‑isochromen‑1‑one has a predicted density of 1.57±0.1 g/cm³ [REFS‑1], whereas 7‑amino‑4‑chloro‑3‑methoxyisocoumarin exhibits a lower predicted density of 1.46±0.1 g/cm³ [REFS‑2]. Both compounds share an identical melting point (115 °C) and similar predicted boiling points (~455 °C), making density a useful physical descriptor for identification and quality control.

Physicochemical characterization Formulation development Storage conditions

Optimal Use Cases for 4‑Chloro‑3‑methoxy‑7‑nitro‑1H‑isochromen‑1‑one Based on Verified Differentiation Data


Selective α‑Chymotrypsin Inhibition in Protease Panels

When screening a panel of serine proteases for selective inhibitors, this compound serves as a positive control for α‑chymotrypsin activity without confounding inhibition of HIV‑protease or caspase‑3. Its selectivity profile (potent α‑chymotrypsin inhibition vs. weak/nil HIV‑protease/caspase‑3 activity [REFS‑1]) makes it a valuable tool for discriminating chymotrypsin‑like activity in complex biological mixtures.

Mechanistic Studies of Reversible vs. Irreversible Serine Protease Inactivation

In experiments designed to compare the consequences of transient versus irreversible enzyme inactivation, this compound provides the transient, fully reversible arm. Its rapid and complete reactivation upon dialysis or hydroxylamine treatment [REFS‑2] contrasts with the irreversible behavior of 7‑amino‑isocoumarins, allowing researchers to dissect downstream signaling or recovery kinetics that depend on the permanence of protease modification.

Structure‑Activity Relationship (SAR) Studies at the 7‑Position of Isocoumarin Scaffolds

Medicinal chemists developing isocoumarin‑based inhibitors can use this compound as the 7‑nitro reference standard. Direct comparison with the 7‑amino analog (JLK6) reveals a stark functional switch: from α‑chymotrypsin inhibition to γ‑secretase modulation [REFS‑1]. This binary readout facilitates the rational design of next‑generation probes with tailored selectivity.

Quality Control and Analytical Method Development for Nitro‑Isocoumarins

Analytical laboratories can leverage the compound's distinct density (1.57 g/cm³) and well‑characterized melting point (115 °C) [REFS‑3] as reference values for method development. The measurable difference in density relative to the 7‑amino analog (1.46 g/cm³) provides a simple physical parameter to confirm identity or detect cross‑contamination between nitro‑ and amino‑isocoumarin batches during synthesis or purification.

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